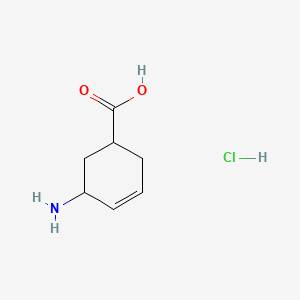
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a cyclic amino acid and a key component of collagen, playing a crucial role in the stability and structure of this protein. This compound is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate can be synthesized through several methods. One common synthetic route involves the cyclization of L-proline using specific catalysts and reaction conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes using microorganisms that naturally produce this compound. The fermentation broth is then purified through various chemical and physical separation techniques to obtain the pure compound.
化学反应分析
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of pyrrolidone derivatives.
Reduction: Reduction reactions typically yield the corresponding amino alcohols.
Substitution: Substitution reactions can produce halogenated derivatives of the compound.
科学研究应用
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is widely used in scientific research due to its unique properties and applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Additionally, it is used in the study of collagen structure and stability, as well as in the development of biomaterials and tissue engineering.
作用机制
The mechanism by which 4-Hydroxypyrrolidine-2-carboxylic acid dihydrate exerts its effects involves its role as a structural component of collagen. It helps stabilize the triple-helical structure of collagen by forming hydrogen bonds with other amino acids in the protein. This stabilization is crucial for the mechanical strength and integrity of collagen fibers.
相似化合物的比较
4-Hydroxypyrrolidine-2-carboxylic acid dihydrate is similar to other amino acids and derivatives, such as L-proline, trans-4-Hydroxy-L-proline, and 4-Hydroxypyridine-2-carboxylic acid. it is unique in its cyclic structure and its specific role in collagen stabilization. This compound is particularly important in the context of collagen research and applications, where its unique properties are essential for maintaining the structural integrity of collagen fibers.
List of Similar Compounds
L-proline
trans-4-Hydroxy-L-proline
4-Hydroxypyridine-2-carboxylic acid
属性
IUPAC Name |
4-hydroxypyrrolidine-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDGWQTSMRMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4S,6R)-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-3-oxoheptan-4-yl] acetate](/img/structure/B8057143.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B8057149.png)
![2-Methyl-n-(3-methyl-1h-pyrazol-5-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8057156.png)
![{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid](/img/structure/B8057163.png)





![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine](/img/structure/B8057204.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride](/img/structure/B8057220.png)

![tert-Butyl 8-fluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8057252.png)
